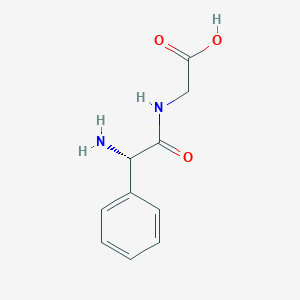![molecular formula C7H10O4 B2879748 rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2008714-63-2](/img/structure/B2879748.png)
rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[221]heptane-2-carboxylic acid is a member of the bicyclic hydroxy acids Its complex structure includes multiple chiral centers, a hydroxy group, a carboxylic acid group, and an ether bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid generally involves multi-step organic synthesis processes. A common route includes the Diels-Alder reaction of a diene with a dienophile, followed by subsequent functional group modifications.
Diels-Alder Reaction: A cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to form a six-membered ring.
Oxidation: Introduction of the hydroxy group using oxidizing agents such as potassium permanganate or osmium tetroxide.
Hydrolysis: Conversion of nitrile groups to carboxylic acids using acidic or basic hydrolysis conditions.
Industrial Production Methods:
Industrial production involves scaling up these synthetic routes, optimizing reaction conditions, and employing continuous flow reactors for better control over reaction parameters, leading to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Nucleophilic substitution at the hydroxy group or the ether oxygen.
Esterification: Formation of esters with alcohols under acidic conditions.
Amidation: Formation of amides from the carboxylic acid group using amines.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, osmium tetroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, tosylates.
Esterification Conditions: Alcohols in the presence of acid catalysts.
Amidation Conditions: Amine and carbodiimide coupling reagents.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers or amines.
Esterification: Esters.
Amidation: Amides.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis: Used as an intermediate in the synthesis of more complex molecules, including natural product analogs.
Chiral Catalysts: Potential use in developing chiral catalysts due to its multiple chiral centers.
Biology:
Biological Activity Studies: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine:
Pharmaceutical Precursors: Used as a precursor in the synthesis of pharmacologically active compounds.
Drug Development: Exploration of its structural analogs for potential therapeutic benefits.
Industry:
Material Science:
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets, primarily involving its hydroxy and carboxylic acid functional groups. These interactions can lead to the formation of hydrogen bonds, electrostatic interactions, and covalent modifications of biomolecules.
Molecular Targets and Pathways:
Enzymatic Inhibition: May inhibit specific enzymes through binding to their active sites.
Signal Transduction Pathways: Potentially modulates various cellular signaling pathways by interacting with key signaling molecules.
Receptor Binding: May act as a ligand for certain receptors, altering their activity.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicyclic frameworks but different substituents.
Hydroxy carboxylic acids: Compounds with both hydroxy and carboxylic acid groups.
Oxabicyclic compounds: Bicyclic structures containing an oxygen bridge with various substituents.
Propiedades
IUPAC Name |
(1R,2R,4R,5S)-5-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c8-4-2-5-3(7(9)10)1-6(4)11-5/h3-6,8H,1-2H2,(H,9,10)/t3-,4+,5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPPPJZXXWMFOX-JGWLITMVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2CC(C1O2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]2C[C@@H]([C@@H]1O2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-methylphenyl)-2-[(5-{[(4-methylphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2879665.png)
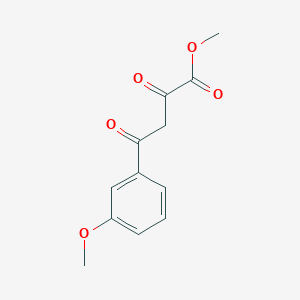
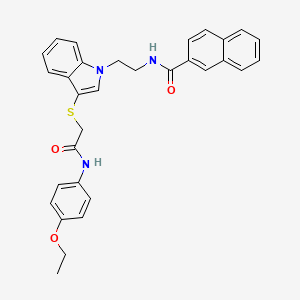
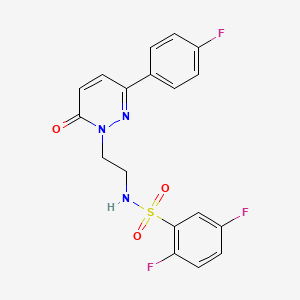

![2,6-dichloro-5-fluoro-N-{2-methylimidazo[1,2-a]pyridin-6-yl}pyridine-3-carboxamide](/img/structure/B2879673.png)
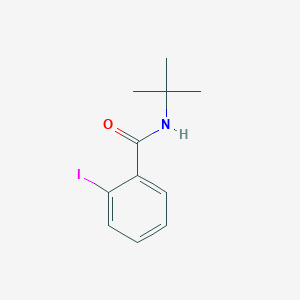
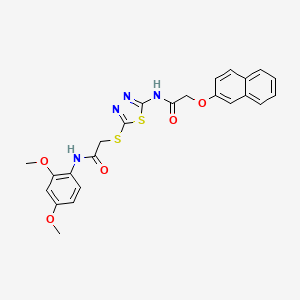
![1-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(thiophene-2-sulfonyl)piperazine](/img/structure/B2879680.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B2879681.png)


![ethyl 2-(2-(2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)thiazol-4-yl)acetate](/img/structure/B2879686.png)
